molecular formula C16H16BrN3O B2467550 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine CAS No. 1025221-24-2

3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine

Cat. No.: B2467550
CAS No.: 1025221-24-2
M. Wt: 346.228
InChI Key: NQKXIUCEXZBZGY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a heterocyclic compound that features a cinnoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of functional groups and the cinnoline core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-10-7-15-13(16(8-10)20-21-2)9-14(18-19-15)11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKXIUCEXZBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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